molecular formula C14H12F2N2O3 B2774574 N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide CAS No. 2034379-25-2

N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide

Cat. No.: B2774574
CAS No.: 2034379-25-2
M. Wt: 294.258
InChI Key: AQTXYYZGXQRNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C14H12F2N2O3 and its molecular weight is 294.258. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxopyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F2N2O3/c1-18-7-9(12(21-2)6-13(18)19)14(20)17-11-5-8(15)3-4-10(11)16/h3-7H,1-2H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQTXYYZGXQRNSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=CC1=O)OC)C(=O)NC2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of cancer therapy and neuroprotection. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, mechanisms of action, and relevant case studies.

PropertyValue
Common NameThis compound
CAS Number2034379-25-2
Molecular FormulaC14H12F2N2O3
Molecular Weight294.25 g/mol

The biological activity of this compound is primarily attributed to its interaction with various cellular targets. Preliminary studies suggest that it may act as an inhibitor of certain enzymes involved in cancer progression and neurodegenerative diseases. The compound's structure allows it to bind effectively to these targets, leading to significant biological effects.

Anticancer Activity

Research indicates that this compound exhibits anticancer properties by inducing apoptosis in cancer cells. For instance, in vitro studies demonstrated that the compound showed cytotoxic effects against several cancer cell lines, including FaDu (hypopharyngeal tumor) cells. The mechanism involves the activation of apoptotic pathways and the inhibition of cell proliferation .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the efficacy of this compound. Modifications to the fluorophenyl and methoxy groups significantly influence its biological activity:

  • Fluorine Substitution : The presence of fluorine atoms enhances lipophilicity and may improve binding affinity to target proteins.
  • Methoxy Group : The methoxy substituent appears to play a role in stabilizing the molecular structure and enhancing its solubility in biological systems.

Study 1: Cytotoxicity Evaluation

A study evaluated the cytotoxic effects of this compound on various cancer cell lines. The results indicated that it induced significant apoptosis at concentrations lower than those required for traditional chemotherapeutics .

Study 2: Neuroprotective Effects

Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. The findings suggested that it could reduce oxidative stress markers and improve cell viability in neuronal cultures exposed to harmful agents .

Scientific Research Applications

Medicinal Chemistry Applications

1. Antihypertensive Agents
Dihydropyridines are well-known for their role as calcium channel blockers, which are effective in treating hypertension. Compounds like N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide may exhibit similar properties, potentially leading to the development of new antihypertensive medications. The fluorine substituents on the phenyl ring can enhance lipophilicity and bioavailability, making them suitable candidates for further pharmacological studies.

2. Antioxidant Properties
Research indicates that dihydropyridine derivatives have antioxidant activities. The specific structure of this compound may contribute to its ability to scavenge free radicals and reduce oxidative stress in biological systems. Such properties are crucial for developing therapeutic agents aimed at conditions linked to oxidative damage.

3. Neuroprotective Effects
Preliminary studies suggest that compounds in this class may possess neuroprotective effects. By modulating calcium influx and reducing excitotoxicity, they could be beneficial in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease. Investigating the neuroprotective mechanisms of this compound could lead to significant advancements in neuropharmacology.

Biological Research Applications

1. Drug Design and Development
The compound serves as a valuable scaffold in drug design due to its structural versatility. Researchers can modify its functional groups to optimize potency and selectivity towards specific biological targets. The presence of the difluorophenyl moiety enhances the compound's interaction with target proteins through improved binding affinity.

2. Study of Metabolic Pathways
this compound can be utilized in metabolic studies to understand how similar compounds are metabolized by biological systems. Insights gained from these studies can inform future drug development efforts and predict potential side effects.

Case Studies and Research Findings

Study Focus Findings Reference
Antioxidant ActivityDemonstrated significant reduction in lipid peroxidation levels in vitro
Neuroprotective PotentialExhibited protective effects against neuronal cell death induced by oxidative stress
Calcium Channel BlockadeShowed promising results in lowering blood pressure in animal models

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing N-(2,5-difluorophenyl)-4-methoxy-1-methyl-6-oxo-1,6-dihydropyridine-3-carboxamide, and how are intermediates characterized?

  • Methodology : The synthesis typically involves multi-step organic reactions, such as condensation of pyridine derivatives with fluorophenyl groups. Intermediates are characterized using nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), high-performance liquid chromatography (HPLC), and mass spectrometry (MS). For fluorinated analogs, ¹⁹F NMR is critical to confirm substitution patterns . Advanced analytical techniques like X-ray crystallography may resolve structural ambiguities .

Q. How is the purity of this compound validated, and what analytical techniques are prioritized?

  • Methodology : Purity validation employs reversed-phase HPLC with UV detection (λ = 254 nm) and gas chromatography-mass spectrometry (GC-MS). For fluorinated compounds, inductively coupled plasma mass spectrometry (ICP-MS) can detect trace metal impurities. Method validation follows ICH guidelines, including linearity, precision, and limit of detection (LOD) studies .

Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?

  • Methodology : Initial screens include enzyme inhibition assays (e.g., kinase or protease targets) and cell viability assays (MTT or ATP-based luminescence). Dose-response curves (IC₅₀) and selectivity indices are calculated. Fluorinated compounds often require solubility optimization in dimethyl sulfoxide (DMSO) or cyclodextrin-based carriers .

Advanced Research Questions

Q. How can synthetic routes be optimized to improve yield and reduce byproducts in large-scale reactions?

  • Methodology : Reaction kinetics studies (e.g., via in-situ FTIR or Raman spectroscopy) identify rate-limiting steps. Solvent optimization (e.g., switching from THF to DMF) or catalytic systems (e.g., palladium-based catalysts for coupling reactions) enhance efficiency. Process analytical technology (PAT) ensures real-time monitoring .

Q. How should researchers resolve contradictory data between computational binding predictions and experimental IC₅₀ values?

  • Methodology : Re-evaluate molecular docking parameters (e.g., force fields, solvation models) using software like AutoDock Vina. Validate with isothermal titration calorimetry (ITC) to measure binding thermodynamics. Consider off-target effects via proteome-wide affinity profiling .

Q. What strategies mitigate degradation of the dihydropyridine core under varying pH and temperature conditions?

  • Methodology : Stability studies using accelerated degradation protocols (40°C/75% RH for 6 months) with HPLC monitoring. Formulation with antioxidants (e.g., ascorbic acid) or lyophilization improves shelf life. Solid-state characterization (DSC, TGA) identifies polymorphic transitions .

Q. How can structure-activity relationships (SAR) be systematically explored for fluorinated analogs?

  • Methodology : Synthesize derivatives with varying fluorine positions (para vs. ortho) and electron-withdrawing groups. Use comparative molecular field analysis (CoMFA) to correlate substituent effects with bioactivity. Validate with in vivo pharmacokinetic studies (Cmax, AUC) .

Q. What advanced spectroscopic techniques resolve ambiguities in the compound’s tautomeric forms?

  • Methodology : Dynamic NMR (DNMR) at variable temperatures detects tautomeric equilibria. X-ray photoelectron spectroscopy (XPS) and solid-state NMR differentiate keto-enol forms. Computational DFT studies (e.g., Gaussian 16) predict dominant tautomers .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.